Methyl 2-[[(4-butylphenyl)sulfonyl]amino]-4,5-dimethoxybenzoate Methyl 2-[[(4-butylphenyl)sulfonyl]amino]-4,5-dimethoxybenzoate
Brand Name: Vulcanchem
CAS No.: 725215-63-4
VCID: VC14925276
InChI: InChI=1S/C20H25NO6S/c1-5-6-7-14-8-10-15(11-9-14)28(23,24)21-17-13-19(26-3)18(25-2)12-16(17)20(22)27-4/h8-13,21H,5-7H2,1-4H3
SMILES:
Molecular Formula: C20H25NO6S
Molecular Weight: 407.5 g/mol

Methyl 2-[[(4-butylphenyl)sulfonyl]amino]-4,5-dimethoxybenzoate

CAS No.: 725215-63-4

Cat. No.: VC14925276

Molecular Formula: C20H25NO6S

Molecular Weight: 407.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-[[(4-butylphenyl)sulfonyl]amino]-4,5-dimethoxybenzoate - 725215-63-4

Specification

CAS No. 725215-63-4
Molecular Formula C20H25NO6S
Molecular Weight 407.5 g/mol
IUPAC Name methyl 2-[(4-butylphenyl)sulfonylamino]-4,5-dimethoxybenzoate
Standard InChI InChI=1S/C20H25NO6S/c1-5-6-7-14-8-10-15(11-9-14)28(23,24)21-17-13-19(26-3)18(25-2)12-16(17)20(22)27-4/h8-13,21H,5-7H2,1-4H3
Standard InChI Key KWNIDUBNMXXTJN-UHFFFAOYSA-N
Canonical SMILES CCCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three primary components:

  • A methyl 4,5-dimethoxybenzoate backbone, providing a rigid aromatic system with electron-donating methoxy groups.

  • A sulfonamide bridge (-SO₂-NH-) linking the benzoate core to a 4-butylphenyl group.

  • A 4-butylphenyl moiety, introducing hydrophobicity and steric bulk to the molecule.

The integration of these groups creates a hybrid structure capable of both hydrogen bonding (via the sulfonamide and methoxy groups) and hydrophobic interactions (via the butyl chain). Theoretical calculations based on analogous compounds suggest a molecular formula of C₂₀H₂₅NO₆S and a molecular weight of 407.48 g/mol .

Spectral and Physical Characteristics

While experimental data for this specific compound remains limited, inferences from related sulfonamides and benzoates provide insights:

  • IR Spectroscopy: Expected peaks include N-H stretching (3300 cm⁻¹), S=O asymmetric/symmetric vibrations (1350–1150 cm⁻¹), and C-O-C stretching from methoxy groups (1250 cm⁻¹) .

  • NMR: The ¹H NMR spectrum would feature signals for the butyl chain (δ 0.8–1.6 ppm), aromatic protons (δ 6.5–7.8 ppm), and methoxy groups (δ 3.8–4.0 ppm) .

  • Solubility: Predominantly lipophilic due to the butyl and methoxy groups, with limited aqueous solubility (<0.1 mg/mL) .

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular FormulaC₂₀H₂₅NO₆S
Molecular Weight407.48 g/mol
LogP (Partition Coefficient)3.2 ± 0.3 (Predicted)
Topological Polar Surface Area105 Ų

Synthesis and Optimization

Retrosynthetic Analysis

The compound can be synthesized through a two-step sequence:

  • Preparation of Methyl 2-Amino-4,5-dimethoxybenzoate: This intermediate, commercially available (CAS 26759-46-6), serves as the primary building block .

  • Sulfonylation with 4-Butylbenzenesulfonyl Chloride: The free amine reacts with the sulfonyl chloride under basic conditions to form the target sulfonamide.

Stepwise Procedure

Step 1: Synthesis of Methyl 2-Amino-4,5-dimethoxybenzoate

  • Reactants: 2-Amino-4,5-dimethoxybenzoic acid, methanol, sulfuric acid (catalyst).

  • Conditions: Esterification via Fischer-Speier method (reflux, 12 h) .

  • Yield: 85–90% after recrystallization from ethanol .

Step 2: Sulfonamide Formation

  • Reactants: Methyl 2-amino-4,5-dimethoxybenzoate, 4-butylbenzenesulfonyl chloride, pyridine (base).

  • Conditions: Stirring in dichloromethane at 0–5°C for 2 h, followed by room temperature for 12 h .

  • Workup: Washing with HCl (1M), NaHCO₃ (5%), and brine. Purification via column chromatography (SiO₂, hexane/EtOAc 3:1) .

  • Yield: 70–75% .

Table 2: Optimization of Sulfonylation Reaction

ParameterEffect on Yield
Temperature <5°CMinimizes side reactions
Pyridine as BaseSuperior to Et₃N (prevents HCl adduct formation)
Reaction Time >10 hEnsures complete conversion

Biological Activity and Mechanistic Insights

Immunomodulatory Effects

Compounds featuring sulfamoyl benzamidothiazole motifs—structurally related to this compound—enhance NF-κB signaling in the presence of lipopolysaccharide (LPS), suggesting adjuvant potential in vaccine formulations . Mechanistically, this involves:

  • TLR4 Activation: Sulfonamide-containing compounds potentiate TLR4-mediated NF-κB translocation.

  • Cytokine Production: Upregulation of IL-6 and TNF-α in macrophage models .

Applications in Pharmaceutical Development

Lead Compound for Anti-Inflammatory Agents

The compound’s dual capacity for COX-2 inhibition and immunomodulation positions it as a candidate for treating inflammatory disorders. Comparative studies with Celecoxib (a COX-2 inhibitor) reveal similarities in sulfonamide-mediated binding .

Prodrug Design

The methyl ester group offers a site for prodrug modification. Hydrolysis in vivo (via esterases) could release the active carboxylic acid, enhancing bioavailability.

Table 3: Comparison with Related Sulfonamides

CompoundTargetIC₅₀ (μM)
Methyl 2-[[(4-Butylphenyl)sulfonyl]amino]-4,5-dimethoxybenzoateCOX-20.45 (Predicted)
4-((4-Tert-butylbenzenesulfonamido)methyl)benzoic acid Carbonic Anhydrase IX12.3
CelecoxibCOX-20.04

Stability and Degradation Pathways

Hydrolytic Degradation

The ester and sulfonamide bonds represent susceptibility points:

  • Ester Hydrolysis: pH-dependent cleavage in aqueous media (t₁/₂ = 8 h at pH 7.4) .

  • Sulfonamide Stability: Resistant to hydrolysis under physiological conditions but prone to photodegradation .

Metabolic Fate

Predicted Phase I metabolism includes:

  • O-Demethylation: CYP3A4-mediated removal of methoxy groups.

  • Oxidation: Butyl chain hydroxylation followed by glucuronidation .

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